N,N-dimethyl-N'-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethane-1,2-diamine
CAS No.:
Cat. No.: VC15073495
Molecular Formula: C18H22N6O
Molecular Weight: 338.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H22N6O |
|---|---|
| Molecular Weight | 338.4 g/mol |
| IUPAC Name | N',N'-dimethyl-N-[[3-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]ethane-1,2-diamine |
| Standard InChI | InChI=1S/C18H22N6O/c1-23(2)12-11-19-14-15-7-6-10-17(13-15)25-18-20-21-22-24(18)16-8-4-3-5-9-16/h3-10,13,19H,11-12,14H2,1-2H3 |
| Standard InChI Key | LKVBFDQAUAPACN-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)CCNCC1=CC(=CC=C1)OC2=NN=NN2C3=CC=CC=C3 |
Introduction
Molecular Formula
The molecular formula for this compound can be derived as , suggesting it contains 18 carbon atoms, 22 hydrogen atoms, 4 nitrogen atoms, and 1 oxygen atom.
Key Features
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Tetrazole Ring: The tetrazole group (a five-membered ring containing four nitrogen atoms) is often used in drug design due to its bioisosteric properties with carboxylic acids.
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Dimethylamine Group: Enhances solubility and may influence the compound's basicity and interaction with biological targets.
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Benzyl Ether Linkage: Provides structural rigidity and potential for π–π interactions with aromatic residues in biological systems.
Synthesis Pathway
While specific synthesis details for this compound are unavailable in the provided data, general methods to synthesize such compounds involve:
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Preparation of the Tetrazole Intermediate:
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Tetrazoles are typically synthesized by reacting nitriles with azides under acidic or thermal conditions.
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Formation of the Benzyl Ether:
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A hydroxyl-functionalized benzyl group reacts with a tetrazole derivative using Williamson ether synthesis.
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Attachment to Ethane-1,2-Diamine:
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The benzyl-tetrazole intermediate undergoes reductive amination or nucleophilic substitution with N,N-dimethyl ethane-1,2-diamine.
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Spectroscopic Techniques
To confirm the structure of this compound, standard analytical methods would be employed:
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NMR Spectroscopy (¹H and ¹³C):
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Proton signals would identify the aromatic protons of the phenyl ring, aliphatic protons of the ethane backbone, and methyl groups.
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Carbon signals would distinguish aromatic carbons from aliphatic carbons.
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Mass Spectrometry (MS):
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Molecular ion peaks corresponding to would confirm its molecular weight.
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Infrared (IR) Spectroscopy:
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Characteristic absorptions for tetrazole (), ether (), and amine () groups.
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Pharmacological Relevance
The presence of a tetrazole ring suggests potential applications in:
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Angiotensin Receptor Blockers (ARBs):
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Tetrazoles are bioisosteres for carboxylic acids and are commonly found in ARBs like losartan.
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Antimicrobial Agents:
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The tetrazole moiety may enhance interactions with microbial enzymes or DNA.
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Drug Delivery Systems:
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The ether-linked benzyl group could improve lipophilicity, aiding membrane permeability.
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Molecular Docking Studies
In silico docking studies could assess its binding affinity to various biological targets such as enzymes or receptors. The tetrazole group might form hydrogen bonds or coordinate with metal ions in active sites.
Limitations and Future Research
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Toxicity Studies: No data is currently available on the toxicity or safety profile of this compound.
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Synthetic Challenges: The multi-step synthesis may require optimization for large-scale production.
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Biological Evaluation: Experimental validation (e.g., enzyme inhibition assays) is needed to confirm its pharmacological potential.
Further research into this compound's biological activity and pharmacokinetics could reveal new therapeutic applications.
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